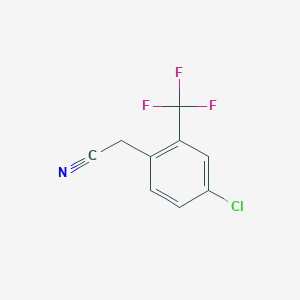

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-chloro-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJVBFZNPNMMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395259 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-80-7 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Limitations and Side Reactions

Competing elimination pathways may arise due to steric hindrance from the group. Additionally, over-substitution at the para-chlorine position is a risk, necessitating precise stoichiometric control.

Friedel-Crafts Alkylation with Cyanomethyl Groups

Friedel-Crafts alkylation offers an alternative route for constructing the aryl-acetonitrile framework. This method is particularly viable if the aromatic ring is sufficiently activated.

Reaction Protocol

-

Substrate Preparation : 4-Chloro-2-(trifluoromethyl)benzene is treated with chloroacetonitrile in the presence of a Lewis acid catalyst (e.g., ).

-

Mechanism : The Lewis acid generates an acylium ion from chloroacetonitrile, which undergoes electrophilic attack at the aromatic ring’s ortho position relative to the group.

-

Workup : Hydrolysis and purification via column chromatography yield the target compound.

Optimization Insights

-

Catalyst loading (30 mol% ) and reaction time (12–18 h) are critical for minimizing dimerization.

-

Solvent selection (dichloromethane vs. nitrobenzene) impacts electrophilicity and regioselectivity.

Coupling Reactions Involving Preformed Intermediates

Modern synthetic approaches leverage cross-coupling methodologies to assemble complex aryl nitriles.

Suzuki-Miyaura Coupling

A boronic ester derivative of 4-chloro-2-(trifluoromethyl)phenyl can be coupled with cyanomethyl halides using palladium catalysis. For example:

Key Parameters

Ullmann-Type Coupling

Copper-mediated coupling between 4-chloro-2-(trifluoromethyl)iodobenzene and sodium cyanide provides a direct route:

However, this method suffers from low efficiency (<30% yield) due to competing side reactions.

Cyanohydrin Formation and Dehydration

Starting from 4-chloro-2-(trifluoromethyl)benzaldehyde , a cyanohydrin intermediate can be synthesized and subsequently dehydrated to the nitrile.

Stepwise Synthesis

-

Cyanohydrin Formation :

Catalyzed by potassium cyanide () in aqueous ethanol.

-

Dehydration :

Treatment with phosphorus oxychloride () removes water, yielding the nitrile:

Challenges

-

Handling toxic HCN gas requires specialized equipment.

-

Over-dehydration may lead to resinification.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Post-synthetic purification typically involves high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phases. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

Industrial-Scale Production Considerations

Beta Pharma, Inc. (USA) lists this compound in its catalog, suggesting optimized large-scale protocols. Key factors include:

-

Cost-effective cyanide sources (e.g., vs. ).

-

Solvent recycling in Friedel-Crafts reactions.

-

Waste management of halogen byproducts.

Chemical Reactions Analysis

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include sodium cyanide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound can be synthesized through reactions involving 4-chloro-2-(trifluoromethyl)benzyl chloride and sodium cyanide under specific conditions, typically using solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that the trifluoromethyl group enhances lipophilicity, facilitating interactions with biological targets such as enzymes or receptors, which can modulate various cellular processes.

Case Study: Antifungal Activity

In vitro studies demonstrated that at concentrations of 100 µg/mL, this compound completely inhibited the growth of Candida albicans, indicating strong antifungal potential. Comparative analyses with established antifungal agents like amphotericin B showed comparable efficacy at certain concentrations.

Medicinal Chemistry

The compound is also explored as a precursor for developing new therapeutic agents targeting specific biological pathways. The presence of the trifluoromethyl group is known to enhance pharmacological profiles by improving metabolic stability and bioavailability.

Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials with unique properties. Its synthesis may involve continuous flow processes to enhance efficiency and yield, utilizing automated systems for precise control over reaction parameters.

Potential Therapeutic Applications

The compound's potential therapeutic applications extend beyond antimicrobial properties. It has been investigated for roles in drug development aimed at treating diseases linked to specific biological pathways, such as cancer and dermatological conditions .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile and its derivatives depends on their specific chemical structure and target. Generally, these compounds may interact with biological molecules such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific application and derivative.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Pharmaceutical Relevance

The trifluoromethyl and chloro substituents in this compound are critical in drug design. For example:

- In EP 4 374 877 A2, this compound is incorporated into carboxamide derivatives targeting kinase inhibition, leveraging its ability to enhance metabolic stability and binding affinity .

- By contrast, 2-(2,4-Dichlorophenyl)acetonitrile is primarily studied for pesticidal activity, reflecting the divergent bioactivity profiles of chloro- versus chloro/trifluoromethyl-substituted nitriles .

Biological Activity

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a chlorinated phenyl ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Protein Interaction : Similar compounds have been shown to interact with multidrug resistance-associated proteins, influencing drug transport and resistance mechanisms.

- Cytotoxicity : Studies indicate that derivatives can form hydrazones, which exhibit cytotoxic properties against cancer cell lines such as HL-60 and NALM-6.

- Biochemical Pathways : The compound may induce cytochrome c translocation from mitochondria to the cytosol, triggering apoptotic pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains:

| Compound | Inhibition (%) at 1 μM |

|---|---|

| This compound | 55% |

| Remdesivir | <10% |

| Niclosamide | 39% |

This table illustrates the comparative inhibition rates against selected pathogens, highlighting the compound's potential in antimicrobial applications .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on different cancer cell lines. The results indicate significant cytotoxicity, particularly in leukemia models:

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 | 15 |

| NALM-6 | 10 |

These findings suggest that the compound could serve as a lead structure for developing anticancer agents .

Study on Structure-Activity Relationship (SAR)

A recent study focused on synthesizing analogs of this compound to evaluate their biological activities. The SAR analysis revealed that modifications in the phenyl ring significantly affected cytotoxicity and antimicrobial potency. The introduction of electron-withdrawing groups like trifluoromethyl enhanced activity against cancer cells and bacteria .

Toxicity Assessment

Preliminary toxicity evaluations have raised concerns regarding the safety profile of this compound. In model organisms such as Caenorhabditis elegans, moderate toxicity was observed at higher concentrations (50 µg/mL), necessitating further investigation into its safety for therapeutic use .

Q & A

Q. What are the common synthetic routes for 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile in laboratory settings?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route 1: Hydrolysis of substituted benzoic acid derivatives. For example, 4-(trifluoromethyl)benzoic acid is converted to the corresponding acetonitrile intermediate through a multi-step process involving activation (e.g., using thionyl chloride) and subsequent nucleophilic substitution with cyanide .

- Route 2: Direct cyanation of halogenated aryl precursors. Aryl halides (e.g., 4-chloro-2-(trifluoromethyl)benzyl bromide) undergo nucleophilic substitution with potassium cyanide in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .

Yields are optimized by using anhydrous conditions and catalysts like phase-transfer agents.

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Essential for confirming the aromatic substitution pattern and distinguishing the trifluoromethyl (-CF₃) and nitrile (-CN) groups. The -CF₃ group appears as a singlet near δ 120–125 ppm in 13C NMR, while the nitrile carbon resonates near δ 115–120 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₉H₆ClF₃N) with precise mass matching (theoretical m/z: 232.01) .

- IR Spectroscopy: Confirms the nitrile group via a sharp absorption band at ~2240 cm⁻¹ .

Advanced Research Questions

Q. How can molecular docking studies predict the reactivity of this compound in drug discovery pipelines?

Methodological Answer:

- Receptor Flexibility Modeling: Tools like AutoDock4 enable docking simulations with partial receptor flexibility, critical for studying interactions with targets like enzymes or protein kinases. For example, the compound’s nitrile group may act as a hydrogen bond acceptor, which can be evaluated using grid-based affinity maps .

- Validation: Cross-docking experiments (e.g., with HIV protease variants) assess pose reproducibility. Energy minimization and scoring functions (e.g., AMBER forcefield) refine binding affinity predictions .

Q. How are structure-activity relationships (SARs) analyzed for derivatives of this compound in anticancer research?

Methodological Answer:

- Derivative Synthesis: React the acetonitrile with aldehydes (e.g., (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) via Knoevenagel condensation to generate diphenylacrylonitrile analogs .

- Biological Testing: Evaluate antiproliferative activity using MTT assays across 12 cell lines. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity due to improved membrane permeability .

- Data Interpretation: Use IC₅₀ heatmaps and principal component analysis (PCA) to correlate substituent effects with potency. Contradictions (e.g., low activity in specific cell lines) may arise from off-target effects, requiring follow-up target identification via siRNA screens .

Q. What strategies resolve contradictions in reaction yields during multi-step syntheses involving this compound?

Methodological Answer:

- Step Optimization: For hydrolysis to 2-(4-chloro-2-(trifluoromethyl)phenyl)acetic acid (a precursor for fenfluramine), use trifluoroacetic acid (TFA) in acetonitrile/water (3:1) at 70°C to achieve 82% yield. Catalytic triethylamine minimizes side reactions .

- Troubleshooting: Low yields in reductive amination steps may stem from competing imine formation. Switching to sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 improves selectivity .

Q. How does the electronic nature of the -CF₃ group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electrophilicity Enhancement: The -CF₃ group increases the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids requires mild bases (K₂CO₃) and low temperatures (40°C) to avoid nitrile degradation .

- Side Reaction Mitigation: The -CN group may coordinate to Pd catalysts, necessitating ligand screening (e.g., XPhos) to prevent catalyst poisoning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.